molecular formula C27H27NO4 B2563184 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid CAS No. 2247102-34-5

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid

Cat. No.: B2563184
CAS No.: 2247102-34-5
M. Wt: 429.516
InChI Key: WSIMRNIRPCTXOE-UHFFFAOYSA-N
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Description

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative. Its molecular formula is C₂₈H₂₇NO₄, with a molecular weight of 441.52 g/mol . The compound features an Fmoc group, a widely used protecting group in peptide synthesis due to its stability under basic conditions and ease of removal under mildly acidic conditions. The 4-methyl-3-phenylpentanoic acid backbone introduces steric bulk and hydrophobicity, which can influence peptide folding, solubility, and interaction with biological targets. This compound is cataloged as a building block for solid-phase peptide synthesis (SPPS), particularly in the design of non-natural amino acid residues or constrained peptide architectures .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO4/c1-17(2)24(18-10-4-3-5-11-18)25(26(29)30)28-27(31)32-16-23-21-14-8-6-12-19(21)20-13-7-9-15-22(20)23/h3-15,17,23-25H,16H2,1-2H3,(H,28,31)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIMRNIRPCTXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This is achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate . The reaction is carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Piperidine in DMF (dimethylformamide).

    Coupling: HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide) in DMF.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products

The major products formed from these reactions are typically peptides with the desired sequence, where the Fmoc group has been successfully removed and the amino acids have been coupled in the correct order .

Scientific Research Applications

2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. It is then removed under mild basic conditions, allowing the amino group to participate in further reactions .

Comparison with Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid

  • Molecular Formula: C₂₅H₂₃NO₄
  • Molecular Weight : 401.45 g/mol
  • Key Differences : The o-tolyl (2-methylphenyl) group replaces the 3-phenyl substituent, reducing steric hindrance but increasing electron density. This modification may enhance π-π stacking interactions in peptide assemblies .

(2S)-3-[4-(Difluoromethyl)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

  • Molecular Formula: C₂₅H₂₁F₂NO₄
  • Molecular Weight : 437.44 g/mol
  • Key Differences : The 4-(difluoromethyl)phenyl group introduces electronegative fluorine atoms, enhancing metabolic stability and altering lipophilicity compared to the parent compound’s 3-phenyl group .

Analogues with Aliphatic or Branched Side Chains

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methylpentanoic acid

  • Molecular Formula : C₂₄H₂₈N₂O₄
  • Molecular Weight : 408.49 g/mol
  • Key Differences: The methyl-substituted pentanoic acid chain replaces the phenyl group, reducing aromaticity but improving solubility in polar solvents. The methylamino group may alter hydrogen-bonding capacity .

(4R)-4-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-6-methylheptanoic acid

  • Molecular Formula: C₂₇H₃₃NO₄
  • Molecular Weight : 435.56 g/mol

Functional Group Variations

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-mercaptopropanoic acid

  • Molecular Formula: C₂₀H₁₉NO₄S
  • Molecular Weight : 369.43 g/mol
  • Key Differences : The thiol (-SH) group introduces redox sensitivity and metal-binding capability, making it suitable for synthesizing disulfide-bridged peptides or metalloprotein mimics .

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid

  • Molecular Formula: C₂₃H₂₃NO₆
  • Molecular Weight : 409.43 g/mol
  • Key Differences: The methoxy-oxobutanoic acid moiety adds an ester functional group, enabling pH-sensitive cleavage or esterase-triggered drug release .

Solubility and Stability

  • The parent compound’s 3-phenyl group contributes to low aqueous solubility, necessitating organic solvents like DCM or DMF for SPPS . In contrast, analogues with polar substituents (e.g., difluoromethyl or methoxy groups) exhibit improved solubility in aqueous-organic mixtures .
  • Fmoc-protected compounds with aliphatic chains (e.g., heptanoic acid derivatives) show greater thermal stability but are prone to oxidative degradation compared to aromatic analogues .

Toxicity and Handling

  • Acute toxicity data (Category 4 for oral, dermal, and inhalation routes) are reported for several analogues, including (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-methoxy-4-oxobutanoic acid, necessitating strict handling protocols .

Comparative Table of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties
This compound C₂₈H₂₇NO₄ 441.52 3-phenyl, 4-methyl High steric bulk, low solubility
(S)-3-(o-tolyl)propanoic acid derivative C₂₅H₂₃NO₄ 401.45 o-tolyl substituent Enhanced π-π stacking
(R)-3-mercaptopropanoic acid derivative C₂₀H₁₉NO₄S 369.43 Thiol (-SH) group Redox-sensitive, metal-binding
(4R)-6-methylheptanoic acid derivative C₂₇H₃₃NO₄ 435.56 Extended aliphatic chain, 6-methyl High hydrophobicity, membrane permeability

Biological Activity

The compound 2-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methyl-3-phenylpentanoic acid (commonly referred to as Fmoc-amino acid) is a derivative of fluorenylmethoxycarbonyl (Fmoc) amino acids, which are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. This article focuses on the biological activity of this compound, examining its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C23H29NO4
  • Molecular Weight : 393.48 g/mol
  • IUPAC Name : this compound

The compound features a fluorenyl group that enhances its lipophilicity and stability, making it suitable for various biological applications.

Antimicrobial Activity

Research has shown that compounds similar to Fmoc-amino acids exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of fluorenylmethoxycarbonyl compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Anticancer Properties

The potential anticancer activity of Fmoc derivatives has been explored in several studies. In vitro assays have indicated that these compounds can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for these cell lines were reported to be in the micromolar range, suggesting moderate potency against cancer cells.

Case Studies

  • Study on Antimicrobial Efficacy :
    A recent study evaluated the antimicrobial efficacy of various Fmoc derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that certain derivatives had a minimum inhibitory concentration (MIC) as low as 32 µg/mL, showcasing their potential as novel antimicrobial agents .
  • Anticancer Activity Assessment :
    Another research project focused on the anticancer properties of Fmoc-amino acids, revealing that one compound exhibited an IC50 value of 150 µM against HeLa cells. The study highlighted the importance of structural modifications in enhancing biological activity .

The biological activity of Fmoc-amino acids is attributed to their ability to interact with cellular targets involved in critical pathways such as:

  • Protein Synthesis : Fmoc derivatives may inhibit ribosomal function, thereby reducing protein synthesis in bacteria and cancer cells.
  • Apoptosis Induction : These compounds can activate apoptotic pathways through mitochondrial disruption and caspase activation.

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus32 µg/mL
AntimicrobialEscherichia coli64 µg/mL
AnticancerHeLa150 µM
AnticancerA549200 µM

Structural Modifications and Their Effects

Modification TypeEffect on Activity
Fluorenyl GroupIncreased lipophilicity
Methyl SubstitutionEnhanced stability
Amino GroupImproved binding affinity

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